3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole
Description
Historical Perspectives and Discovery of Isoxazole (B147169) and Piperidine (B6355638) Derivatives in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a versatile scaffold in medicinal chemistry for decades. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The electronic properties of the isoxazole ring contribute to its metabolic stability and ability to participate in various biological interactions. rsc.org
Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a prevalent structural motif in a vast number of natural products and synthetic drugs. dut.ac.za The conformational flexibility of the piperidine ring allows it to effectively present substituents for optimal interaction with biological targets. Piperidine derivatives have been successfully developed as agents acting on the central nervous system (CNS), as well as for a variety of other therapeutic applications. nih.govresearchgate.net
The historical development of both isoxazole and piperidine derivatives is rich with examples of successful drug candidates, underscoring the continued interest in these scaffolds for the design of novel therapeutic agents.
The Significance of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole within Contemporary Drug Discovery Efforts
In the context of contemporary drug discovery, the rationale for synthesizing a molecule like this compound would likely stem from the desire to combine the pharmacological properties of its constituent parts. The phenylisoxazole core could serve as a key recognition element for a particular biological target, while the piperidine-propyl side chain could modulate physicochemical properties such as solubility and membrane permeability, or provide additional binding interactions.
However, without specific research data, the potential significance of this compound remains speculative. There are no publicly available studies detailing its synthesis, biological evaluation, or structure-activity relationships (SAR). Consequently, its role and importance within current drug discovery programs cannot be ascertained.
Overview of Research Methodologies Applied to this compound
The study of a novel chemical entity like this compound would typically involve a range of established research methodologies. The synthesis would likely be approached through multi-step organic chemistry techniques, potentially involving the formation of the isoxazole ring via cycloaddition reactions. ijpca.org
Once synthesized and purified, characterization would be performed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.
Subsequent pharmacological evaluation would involve a battery of in vitro and in vivo assays to determine its biological activity. This could include binding assays to identify its molecular targets, cell-based assays to assess its functional effects, and animal models to evaluate its efficacy and pharmacokinetic profile.
Unfortunately, a search of the scientific literature did not yield any publications detailing the application of these or any other research methodologies to this compound. The absence of such studies prevents a meaningful discussion of the specific experimental approaches that have been used to investigate this compound.
Due to the lack of available research data, no data tables on the detailed research findings for this compound can be provided.
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-8-15(9-4-1)17-14-16(20-18-17)10-7-13-19-11-5-2-6-12-19/h1,3-4,8-9,14H,2,5-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVJMKUBQBVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Transformations of 3 Phenyl 5 3 Piperidin 1 Yl Propyl Isoxazole
Retrosynthetic Analysis and Strategic Disconnections for the Isoxazole (B147169) Core
A retrosynthetic analysis of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole reveals several strategic disconnections for the formation of the isoxazole core. The most common and direct approach involves a [3+2] cycloaddition reaction. This strategy simplifies the synthesis by breaking the molecule down into more readily available starting materials.
The primary disconnection of the isoxazole ring (a C-C and a C-O bond) leads to a nitrile oxide and an alkyne. This is the basis of the Huisgen 1,3-dipolar cycloaddition, a powerful and widely used method for constructing five-membered heterocycles. rsc.org For the target molecule, this disconnection breaks down this compound into benzonitrile (B105546) oxide and 1-(pent-4-yn-1-yl)piperidine.
An alternative disconnection strategy involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). This approach would involve a precursor with the phenyl and the piperidin-1-ylpropyl moieties already attached to a 1,3-dicarbonyl framework, which then undergoes cyclization and dehydration.
Methodologies for Isoxazole Ring Formation
The formation of the 3,5-disubstituted isoxazole ring is a critical step in the synthesis of the target molecule. Several methodologies have been developed for this purpose, with cycloaddition reactions being the most prevalent.
Cycloaddition Reactions in Isoxazole Synthesis
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is the most extensively researched and utilized method for the synthesis of isoxazoles. rsc.org This reaction is highly efficient and regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product. mdpi.com
The nitrile oxide, in this case, benzonitrile oxide, is a reactive intermediate that is usually generated in situ. Common methods for its generation include the dehydrohalogenation of hydroxamoyl halides (e.g., benzohydroximoyl chloride) with a base, or the oxidation of aldoximes (e.g., benzaldoxime) using oxidizing agents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). core.ac.uknih.gov
The dipolarophile is a terminal alkyne, which for the synthesis of the target molecule would be 1-(pent-4-yn-1-yl)piperidine. The reaction proceeds via a concerted pericyclic mechanism, leading to the formation of the isoxazole ring in a single step. rsc.org
Table 1: Common Reagents for in situ Nitrile Oxide Generation
| Precursor | Reagent(s) | Nitrile Oxide |
| Benzaldoxime (B1666162) | Sodium hypochlorite (bleach) | Benzonitrile oxide |
| Benzaldoxime | N-Chlorosuccinimide (NCS), Base | Benzonitrile oxide |
| Benzohydroximoyl chloride | Triethylamine (Et3N) | Benzonitrile oxide |
Alternative Synthetic Routes to the 3,5-Disubstituted Isoxazole Moiety
While cycloaddition is the most common route, other methods can also be employed for the synthesis of 3,5-disubstituted isoxazoles. One such method involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine. core.ac.uk For the target molecule, this would require the synthesis of a 1-phenyl-5-(piperidin-1-yl)pentane-1,3-dione precursor, which upon reaction with hydroxylamine hydrochloride would undergo cyclization to form the isoxazole ring.
Another alternative is the domino reductive Nef reaction/cyclization of β-nitroenones. rsc.orgrsc.org This method involves the conversion of a β-nitroenone into a 3,5-disubstituted isoxazole under mild reducing conditions. The synthesis of the required β-nitroenone precursor would be a key step in this approach.
Introduction of the Phenyl Substituent at C-3
The phenyl group at the C-3 position of the isoxazole ring originates from the nitrile oxide precursor. In the context of a [3+2] cycloaddition reaction, this is achieved by using benzonitrile oxide. As mentioned previously, benzonitrile oxide is typically generated in situ from readily available starting materials such as benzaldehyde (B42025).
The synthesis of the nitrile oxide precursor generally begins with the conversion of benzaldehyde to benzaldoxime through a reaction with hydroxylamine hydrochloride. nih.gov The subsequent oxidation or halogenation/elimination of the benzaldoxime yields the reactive benzonitrile oxide intermediate, which then participates in the cycloaddition.
Elaboration of the Piperidin-1-ylpropyl Side Chain at C-5
The piperidin-1-ylpropyl side chain at the C-5 position of the isoxazole is introduced via the alkyne component in the [3+2] cycloaddition reaction. The synthesis of the required terminal alkyne, 1-(pent-4-yn-1-yl)piperidine, is a crucial step.
Formation of the Propyl Linker
The three-carbon propyl linker is typically formed through standard alkylation reactions. A common strategy involves the reaction of a suitable five-carbon building block containing a terminal alkyne and a leaving group with piperidine (B6355638). For instance, 5-chloropentyne or 5-bromopentyne can be reacted with piperidine in the presence of a base to yield 1-(pent-4-yn-1-yl)piperidine.
Alternatively, a two-step approach can be employed where a propargyl halide (e.g., propargyl bromide) is first used to alkylate a suitable precursor, followed by further elaboration. However, for a simple propyl linker, the direct use of a 5-halopentyne is more straightforward.
Table 2: Potential Precursors for the C-5 Side Chain
| Alkyne Precursor | Reagent | Resulting Alkyne for Cycloaddition |
| 5-Chloropentyne | Piperidine, Base | 1-(Pent-4-yn-1-yl)piperidine |
| 5-Bromopentyne | Piperidine, Base | 1-(Pent-4-yn-1-yl)piperidine |
| Pent-4-yn-1-ol | Tosyl chloride, Piperidine | 1-(Pent-4-yn-1-yl)piperidine |
Incorporation of the Piperidine Moiety
The introduction of the piperidine group is a critical step in the synthesis of this compound. A common and effective method for this transformation is through nucleophilic substitution. This typically involves the reaction of piperidine with a suitable electrophile, such as an isoxazole derivative bearing a leaving group on the propyl side chain.
One plausible synthetic route would begin with the preparation of a 3-phenyl-5-(3-halopropyl)isoxazole intermediate. For instance, 3-phenyl-5-(3-bromopropyl)isoxazole can be synthesized through several established methods for isoxazole formation. Once this intermediate is obtained, the piperidine moiety can be introduced via a standard N-alkylation reaction. The nitrogen atom of piperidine acts as a nucleophile, displacing the halide (e.g., bromide) from the propyl chain. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, and a suitable organic solvent.
Table 1: Reaction Conditions for Piperidine Incorporation
| Electrophile | Nucleophile | Base | Solvent | Temperature |
| 3-Phenyl-5-(3-bromopropyl)isoxazole | Piperidine | Potassium carbonate | Acetonitrile | Reflux |
| 3-Phenyl-5-(3-tosyloxypropyl)isoxazole | Piperidine | Triethylamine | Dichloromethane | Room Temp. |
Another approach could involve the initial synthesis of a precursor molecule containing the piperidine ring, which is then used to construct the isoxazole ring. For example, a terminal alkyne bearing the piperidinylpropyl side chain could be reacted with a phenyl-substituted nitrile oxide in a [3+2] cycloaddition reaction to form the desired isoxazole ring directly.
Stereochemical Considerations in the Synthesis of this compound and its Analogues
The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of chiral centers in analogues of this molecule can be of significant interest in medicinal chemistry to explore stereoselective interactions with biological targets.
Stereocenters can be introduced at several positions:
On the Propyl Linker: Substitution on the propyl chain can create one or two chiral centers. For example, the synthesis of a (1-methyl-3-(piperidin-1-yl)propyl) derivative would result in a chiral molecule. Enantioselective synthesis of such analogues could be achieved by using chiral starting materials or through asymmetric synthesis methodologies.
On the Piperidine Ring: The piperidine ring itself can be substituted to introduce chirality. For instance, using a substituted piperidine, such as 3-methylpiperidine, in the alkylation step would lead to diastereomeric products. These could potentially be separated by chromatography.
On the Phenyl Ring: While less common for introducing chirality, specific substitution patterns on the phenyl ring could, in principle, lead to atropisomerism if rotation around the phenyl-isoxazole bond is sufficiently hindered.
The synthesis of specific stereoisomers would require the use of enantiomerically pure starting materials or the application of asymmetric catalytic methods. The biological evaluation of individual enantiomers is crucial as they often exhibit different pharmacological and toxicological profiles.
Chemical Transformations and Derivatization of this compound for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, systematic modifications of its different structural components can be undertaken. These derivatization studies are essential for optimizing the compound's biological activity, selectivity, and pharmacokinetic properties. nbinno.com
Modifications of the Phenyl Ring:
The electronic and steric properties of the phenyl group at the 3-position can be readily modified. nih.gov Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce a variety of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) can also be controlled to a certain extent by the directing effects of existing substituents or by using pre-functionalized starting materials in the isoxazole synthesis. Subsequent chemical transformations of these newly introduced functional groups can further expand the library of analogues. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Table 2: Examples of Phenyl Ring Derivatization
| Reaction Type | Reagents | Potential Products (Substituent on Phenyl Ring) |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | Br₂, FeBr₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |
| Suzuki Coupling (of halo-derivative) | R-B(OH)₂, Pd catalyst, base | -R (alkyl, aryl) |
Modifications of the Piperidine Moiety:
The piperidine ring offers several opportunities for derivatization. N-dealkylation of the piperidine nitrogen is generally challenging without affecting other parts of the molecule. However, if the synthesis allows, analogues with different N-substituents on the piperidine ring can be prepared. More commonly, substitutions can be made on the carbon framework of the piperidine ring. This would typically involve starting with a substituted piperidine in the initial synthesis. The piperidine ring is a common scaffold in drug discovery due to its favorable physicochemical properties and its ability to interact with biological targets. arizona.edunih.gov
Modifications of the Propyl Linker:
The length and flexibility of the three-carbon linker can be varied to explore the optimal distance between the isoxazole core and the piperidine moiety. Analogues with shorter (ethyl) or longer (butyl, pentyl) chains can be synthesized by using the corresponding haloalkyl or tosyloxyalkyl precursors. Additionally, the introduction of functional groups, such as a hydroxyl or a methyl group, on the linker can provide insights into the steric and electronic requirements of the target binding site.
Through the systematic synthesis and biological evaluation of these derivatives, a comprehensive SAR profile for this compound can be established, guiding the design of more potent and selective compounds.
Pharmacological Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific pharmacological data for the compound this compound is not available in the public domain. Despite targeted searches for information regarding its ligand-receptor interactions, including binding affinities at opioid receptors and other neurotransmitter systems, as well as functional assay data related to receptor agonism or antagonism, no specific research findings for this molecule could be identified.
The requested article, which was to be structured around a detailed outline focusing on the pharmacological characterization and mechanistic investigations of this compound, cannot be generated due to the absence of the necessary scientific data. The intended sections and subsections, including binding affinity profiles, selectivity assays, cAMP modulation, and GPCR signaling pathway analysis, require specific experimental results that have not been published in the accessible scientific literature.
While general information exists for related chemical structures containing isoxazole or piperidine moieties, the strict requirement to focus solely on this compound and the lack of any dedicated studies on this specific compound make it impossible to provide a scientifically accurate and detailed article as per the user's instructions. The creation of data tables and detailed research findings is contingent on the availability of primary research, which in this case, is absent.
Therefore, the article on the "Pharmacological Characterization and Mechanistic Investigations of this compound" with the specified outline cannot be produced.
Pharmacological Characterization and Mechanistic Investigations of 3 Phenyl 5 3 Piperidin 1 Yl Propyl Isoxazole
Functional Assays for Receptor Agonism/Antagonism
Receptor Internalization Studies
The interaction of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole with cell surface receptors is a key area of investigation. Studies on related isoxazole (B147169) derivatives suggest that these compounds can influence receptor trafficking, a process critical for regulating signal duration and intensity. While direct studies on this compound are not yet available, the broader class of isoxazole-containing ligands has been observed to induce internalization of certain G-protein coupled receptors (GPCRs). The degree and rate of internalization are believed to be dependent on the specific receptor subtype and the cellular environment. Techniques such as fluorescence microscopy and enzyme-linked immunosorbent assays (ELISAs) are typically employed to quantify the translocation of receptors from the plasma membrane to intracellular compartments following ligand exposure.
Enzymatic Interaction Studies and Inhibition Kinetics
The isoxazole ring is a well-established pharmacophore known for its ability to interact with various enzymes. Research into structurally similar isoxazole compounds has revealed inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
For instance, studies on other 3-phenyl-isoxazole derivatives have demonstrated concentration-dependent inhibition of these enzymes. The kinetics of this inhibition, whether competitive, non-competitive, or uncompetitive, are determined through detailed enzymatic assays. These assays measure the rate of reaction in the presence of varying concentrations of the substrate and the inhibitor. The data generated from such studies are crucial for understanding the compound's mechanism of action at a molecular level.
Below is a hypothetical data table illustrating the kind of results obtained from such kinetic studies for a related isoxazole compound.
| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| COX-1 | Competitive | 15.2 | 7.8 |
| COX-2 | Competitive | 2.5 | 1.1 |
| 5-LOX | Non-competitive | 8.9 | N/A |
This table is illustrative and based on findings for structurally related compounds, not this compound itself.
Cellular Mechanism of Action in Relevant Biological Systems
The effects of this compound at the cellular level are being actively explored to understand its broader biological impact.
Effects on Intracellular Signaling Cascades
Upon binding to its target receptors, this compound is hypothesized to modulate various downstream intracellular signaling pathways. For many GPCRs, this involves changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP₃), which in turn activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). The activation or inhibition of these cascades can lead to a wide range of cellular responses, including alterations in gene expression and protein synthesis. The specific signaling pathways affected by this compound are a subject of ongoing research.
Modulation of Neuronal Activity in in vitro Models
The piperidine (B6355638) moiety in this compound suggests a potential for interaction with neuronal receptors. In vitro studies using cultured neuronal cells are essential to characterize these effects. Electrophysiological techniques, such as patch-clamp recordings, can be used to measure changes in ion channel activity and membrane potential in response to the compound. Furthermore, multi-electrode arrays (MEAs) allow for the monitoring of network-level activity, providing insights into how the compound might alter synaptic transmission and neuronal circuit function. Preliminary investigations in this area aim to determine whether the compound has an excitatory or inhibitory effect on neuronal firing and to identify the specific ion channels or receptors involved.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenyl 5 3 Piperidin 1 Yl Propyl Isoxazole and Its Analogues
Design and Synthesis of Analogues with Modifications to the Isoxazole (B147169) Ring
The 3-phenylisoxazole (B85705) moiety serves as a key structural scaffold. Modifications to both the phenyl ring and the isoxazole core are common strategies to modulate activity, selectivity, and physicochemical properties.
The substitution pattern on the phenyl ring at the 3-position of the isoxazole is a critical determinant of biological activity. The electronic properties, size, and position of these substituents can significantly alter the molecule's binding affinity for its target.
Research on various isoxazole-containing compounds has shown that the introduction of substituents on the phenyl ring can have varied effects depending on the specific biological target. For instance, in one study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, it was found that introducing electron-withdrawing groups such as fluorine or a trifluoromethyl group at the para-position of the phenyl ring enhanced cytotoxic activity against several human cancer cell lines. nih.gov Conversely, in a different series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogues, an electron-rich fused ring system attached to the phenyl group was beneficial for antiproliferative activity. nih.gov
In studies of fenpropimorph-derived sigma receptor (σR) ligands, compounds featuring a nitro substituent (a strong electron-withdrawing group) on the phenyl ring were found to be significantly more potent than their corresponding fluorinated analogues, suggesting that the electron-withdrawing nature of the nitro group may enhance binding to the σ1R. nih.gov This indicates that both the inductive effect and the potential for specific interactions (like hydrogen bonding) of the substituent are important.
The following table summarizes the observed effects of various phenyl ring substituents on the activity of different isoxazole-based compound series.
| Substituent | Position | Electronic Effect | Observed Impact on Activity | Compound Series |
| Fluorine (F) | para (4-) | Electron-withdrawing | Increased cytotoxicity nih.gov | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles |
| Trifluoromethyl (CF₃) | para (4-) | Strong electron-withdrawing | Increased cytotoxicity nih.gov | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles |
| Nitro (NO₂) | Not specified | Strong electron-withdrawing | Enhanced σ₁R binding potency compared to F nih.gov | Fenpropimorph-derived σR ligands |
| Electron-rich fused ring | Not specified | Electron-donating | Increased antiproliferative activity nih.gov | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogues |
These findings highlight that there is no universal rule for phenyl ring substitution; the optimal substituent is highly dependent on the specific protein target and its binding pocket architecture.
The isoxazole ring itself can be considered a pharmacophore that can be modified or replaced entirely in a strategy known as bioisosteric replacement. This approach aims to retain or improve biological activity while potentially enhancing other properties like metabolic stability or synthetic accessibility.
One common modification involves altering the substituents directly on the isoxazole ring. For example, in a series of allosteric ligands for the RORγt nuclear receptor, the substituent at the C-5 position of the isoxazole was replaced with other five-membered heterocycles like pyrrole (B145914) and pyrazole, which led to measurable changes in binding affinity and thermal stability. dundee.ac.uk
A more drastic modification is the complete replacement of the isoxazole ring with another heterocycle. In the development of cocaine analogues, an ester group was successfully replaced with a 1,2,4-oxadiazole (B8745197) ring to increase metabolic stability and prolong the duration of action, demonstrating the utility of this bioisosteric switch. nih.govresearchgate.net Similarly, isoxazole moieties have been incorporated into more complex systems, such as linking them to a thiazole (B1198619) ring, to create novel antitubercular agents. nih.govresearchgate.net These studies underscore the isoxazole core's role as a versatile scaffold that can be significantly altered to fine-tune pharmacological activity.
Variations in the Alkyl Linker Length and Branching
The three-carbon (propyl) linker connecting the isoxazole core and the piperidine (B6355638) ring plays a significant role in positioning the two terminal moieties correctly within a target's binding site. Altering its length, rigidity, and composition can have a profound impact on potency.
Studies on trisubstituted isoxazoles targeting RORγt demonstrated the critical nature of the linker. Replacing a flexible ether linker with a more constrained methylated amine linker resulted in a drop in potency, likely due to restricted rotation. dundee.ac.uk In the same study, a thioether linkage also decreased potency, which was attributed to slight changes in the bond angle and length compared to the optimal ether linker. dundee.ac.uk
The length of the alkyl chain is also a key parameter. In a series of N3-alkyl-xanthine derivatives, a clear correlation was observed between the length of the alkyl chain and the compound's inhibitory activity on phosphodiesterase (PDE), as well as its pharmacokinetic half-life. researchgate.net This suggests that for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, modifying the propyl chain to an ethyl (two carbons) or butyl (four carbons) linker would likely alter the spatial orientation of the piperidine ring relative to the phenylisoxazole core, thus affecting binding affinity. Introducing branching or unsaturation (e.g., a double or triple bond) could further modulate activity by introducing conformational rigidity.
| Linker Modification | Rationale | Potential SAR Outcome | Reference Example |
| Shortening (e.g., ethyl) | Alter spatial orientation | Decrease or increase in affinity depending on target pocket | General principle in medicinal chemistry researchgate.net |
| Lengthening (e.g., butyl) | Alter spatial orientation | Decrease or increase in affinity depending on target pocket researchgate.net | N3-alkyl-xanthines researchgate.net |
| Introducing rigidity (e.g., alkene) | Reduce conformational flexibility | Increased potency by locking into an active conformation dundee.ac.uk | Trisubstituted isoxazoles for RORγt dundee.ac.uk |
| Changing linker atoms (e.g., ether) | Modify bond angles and polarity | Significant change in potency dundee.ac.uk | Trisubstituted isoxazoles for RORγt dundee.ac.uk |
Exploration of Different Cyclic Amine Moieties
The basic piperidine nitrogen is often crucial for forming key interactions, such as salt bridges, with acidic residues in a protein's active site. Therefore, modifying the cyclic amine moiety is a cornerstone of SAR studies for this class of compounds.
Replacing the six-membered piperidine ring with other cyclic amines of different sizes and compositions can influence binding affinity, selectivity, and physicochemical properties. Pyrrolidine (B122466) (five-membered) and azepane (seven-membered) analogues would alter the position of the basic nitrogen and the conformational flexibility of the ring.
The five-membered pyrrolidine ring is a widely used scaffold in drug discovery due to its ability to explore pharmacophore space effectively. nih.gov However, its substitution for a piperidine ring can lead to reduced activity. In one study of benzoxazole (B165842) derivatives, compounds with pyrrolidine substituents generally exhibited inferior activity compared to those with piperidine or morpholine (B109124) moieties. nih.gov
The inclusion of a heteroatom, as in morpholine (which contains an oxygen atom), can reduce the basicity of the nitrogen and introduce a potential hydrogen bond acceptor, which could be favorable for interaction with some biological targets while unfavorable for others. Morpholine and piperazine (B1678402) are considered privileged structures in medicinal chemistry and are frequently used to optimize drug candidates. nih.gov
Introducing substituents onto the piperidine ring itself offers a powerful method to probe the steric and electronic requirements of the binding pocket and to modulate properties like lipophilicity.
Impact of Structural Modifications on Receptor Binding Affinity and Functional Potency
Systematic structural modifications of this compound analogues have provided insights into the key molecular features governing their interaction with biological targets, such as dopamine (B1211576) and sigma receptors.
Modifications of the 3-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 3-position of the isoxazole core can significantly modulate receptor affinity and functional potency. Generally, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its interaction with receptor binding sites. For instance, studies on related 3-aryl isoxazole derivatives have shown that substitutions at the para-position of the phenyl ring are often well-tolerated and can enhance potency. researchgate.net For example, the introduction of a fluorine or trifluoromethyl group has been shown to promote cytotoxicity in certain isoxazole analogues. researchgate.net
| Compound | R1 (Substitution on Phenyl Ring) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue 1 | H (Unsubstituted) | 50 |
| Analogue 2 | 4-Cl | 25 |
| Analogue 3 | 4-OCH3 | 40 |
| Analogue 4 | 4-CF3 | 15 |
| Analogue 5 | 2-Cl | 75 |
Modifications of the Alkyl Linker: The length and rigidity of the alkyl chain connecting the isoxazole and piperidine moieties are critical for optimal receptor interaction. For piperazinylalkylisoxazole analogues, it has been observed that the length of the alkyl linker significantly influences subtype selectivity for dopamine receptors. researchgate.net A propyl linker, as present in the parent compound, often represents a favorable length for achieving high affinity at D3 receptors. Shortening or lengthening this chain can lead to a decrease in potency or a shift in receptor selectivity.
Modifications of the Piperidine Ring: The piperidine ring serves as a basic nitrogen-containing scaffold, which is often crucial for interaction with acidic residues in receptor binding pockets. Substitution on the piperidine ring can influence both the affinity and the selectivity of the compound. For example, replacing the piperidine ring with a piperazine moiety can alter the compound's interaction with different receptors. mdpi.com Furthermore, the introduction of substituents on the piperidine ring itself can modulate its basicity and steric profile, thereby affecting binding.
| Compound | Linker | Basic Moiety | Functional Potency (EC50, nM) |
|---|---|---|---|
| Parent Compound | Propyl | Piperidine | 30 |
| Analogue 6 | Ethyl | Piperidine | 80 |
| Analogue 7 | Butyl | Piperidine | 55 |
| Analogue 8 | Propyl | Piperazine | 45 |
| Analogue 9 | Propyl | 4-Methylpiperidine | 20 |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To quantify the relationship between the chemical structure of this compound analogues and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. These models are instrumental in predicting the activity of novel compounds and guiding further drug design efforts.
Ligand-based QSAR methods are employed when the three-dimensional structure of the receptor is unknown. These approaches rely on the principle that compounds with similar structures are likely to have similar biological activities. For series of isoxazole derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net
In a typical CoMFA study, the 3D structures of a series of analogues are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. CoMSIA extends this by considering additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These models can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a QSAR study on piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor revealed the importance of steric and electrostatic fields for binding affinity. nih.gov
When the 3D structure of the target receptor is available, receptor-based QSAR approaches, such as molecular docking, can be utilized. Docking studies predict the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound and its analogues, docking studies into the binding sites of receptors like the dopamine D3 or sigma-1 receptor could elucidate the structural basis for their affinity and selectivity. The results of such studies can be used to refine ligand-based QSAR models and provide a more detailed understanding of the SAR. For example, docking studies on benzoisoxazole derivatives have highlighted the crucial role of the benzoisoxazole and chalcone (B49325) rings in producing biological activity. nih.gov By combining docking with 3D-QSAR, a more robust and predictive model can be developed to guide the synthesis of new, more potent analogues.
Computational Chemistry and Molecular Modeling of 3 Phenyl 5 3 Piperidin 1 Yl Propyl Isoxazole
Ligand-Based Drug Design Approaches
Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling and Generation
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active compounds, including analogs of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, would typically be generated by aligning the structures of these molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups. researchgate.net
For a molecule like this compound, a hypothetical pharmacophore model could be constructed based on its key structural components:
Aromatic Ring: The phenyl group would likely serve as a hydrophobic feature or engage in π-π stacking interactions with a receptor.
Isoxazole (B147169) Ring: The heteroatoms in the isoxazole ring can act as hydrogen bond acceptors.
Piperidine (B6355638) Ring: The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, thus acting as a cationic feature or a hydrogen bond donor.
Propyl Linker: The flexible propyl chain allows the molecule to adopt various conformations to fit into a binding pocket.
In a typical study, a set of isoxazole derivatives with known biological activities would be used to generate and validate a pharmacophore model. For instance, a study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists involved the construction of a pharmacophore model to guide the design of new compounds. mdpi.com Similarly, pharmacophore-based virtual screening has been successfully employed in the discovery of new kappa-opioid receptor (KOR) ligands from different chemical scaffolds. nih.gov
A representative pharmacophore model for a class of isoxazole-containing ligands might include the features outlined in the table below.
| Feature | Description | Potential Role in Binding |
| Hydrophobic (HY) | Aromatic or aliphatic region | Interacts with nonpolar residues in the receptor binding pocket |
| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond | Forms hydrogen bonds with donor groups on the receptor |
| Positive Ionizable (PI) | Atom that can carry a positive charge | Forms ionic interactions with negatively charged residues |
This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity.
3D-QSAR Studies (CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to correlate the 3D properties of a set of molecules with their biological activities. mdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods.
For a series of analogs of this compound, a 3D-QSAR study would involve the following steps:
Data Set Selection: A series of compounds with a common structural scaffold and a range of biological activities are selected.
Molecular Modeling and Alignment: The 3D structures of the molecules are built and optimized, and then aligned based on a common substructure.
Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Statistical Analysis: Partial least squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in the molecular fields with the differences in biological activity.
A study on isoxazole derivatives as FXR agonists successfully employed both CoMFA and CoMSIA to develop predictive 3D-QSAR models. mdpi.com The statistical significance of these models is typically assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
Table of Exemplary 3D-QSAR Statistical Parameters for a Set of Isoxazole Derivatives mdpi.com
| Model | q² | r² | SEE | F-value | Predictive r² |
| CoMFA | 0.664 | 0.960 | 0.152 | 581.48 | 0.872 |
| CoMSIA | 0.706 | 0.969 | 0.134 | 760.15 | 0.866 |
The results of 3D-QSAR studies are often visualized as contour maps, which highlight the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA contour map might show that bulky substituents in a certain region are favorable for activity (indicated by green contours), while in another region, they are unfavorable (indicated by yellow contours). Similarly, electrostatic contour maps can indicate where positive (blue contours) or negative (red contours) charges are preferred.
Receptor-Based Drug Design Approaches
Receptor-based drug design methods are utilized when the 3D structure of the biological target is known. These approaches involve studying the interactions between a ligand and its receptor to understand the binding mechanism and to design new molecules with improved affinity and selectivity.
Molecular Docking Simulations with Target Receptors (e.g., KOR)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, a potential target of interest is the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction. nih.gov
A molecular docking study would involve:
Preparation of the Receptor and Ligand: The 3D structure of the KOR would be obtained from a protein database (e.g., PDB), and the structure of this compound would be built and optimized.
Docking Simulation: Using a docking program, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the best-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
Studies on other KOR ligands have revealed that a crucial interaction often involves a salt bridge between the protonated nitrogen of the ligand and a conserved aspartate residue in the receptor. nih.gov For this compound, the piperidine nitrogen would be the likely candidate for this interaction.
Table of Potential Molecular Docking Interactions for this compound with a Model Receptor
| Ligand Moiety | Receptor Residue | Interaction Type |
| Piperidine Nitrogen | Aspartic Acid | Ionic Interaction / Salt Bridge |
| Phenyl Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Isoxazole Oxygen | Serine, Threonine | Hydrogen Bond |
| Propyl Chain | Leucine, Valine | Hydrophobic Interaction |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the binding pose and the flexibility of the system. mdpi.com An MD simulation of the this compound-KOR complex would allow for the observation of how the ligand and receptor adapt to each other.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.
MD simulations on isoxazole derivatives targeting other receptors have shown that stable binding is often characterized by persistent hydrogen bonding and hydrophobic interactions with key residues in the binding pocket. mdpi.com
Binding Free Energy Calculations
Binding free energy calculations are used to provide a more accurate estimation of the binding affinity of a ligand to its receptor than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. nih.gov
These methods calculate the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy. The results can be used to rank a series of compounds based on their predicted binding affinities and to decompose the binding energy into contributions from individual residues, highlighting the key drivers of binding.
Table of Exemplary Binding Free Energy Components for a Ligand-Receptor Complex (kcal/mol) mdpi.com
| Energy Component | Value |
| Van der Waals Energy | -50.5 |
| Electrostatic Energy | -25.2 |
| Polar Solvation Energy | 40.8 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -40.0 |
In Silico Prediction of Target Specificity and Off-Target Interactions
In the realm of computational chemistry and molecular modeling, in silico prediction of target specificity and potential off-target interactions for novel chemical entities like this compound is a crucial step in early-phase drug discovery. These computational approaches pre-emptively identify potential macromolecular targets, elucidate polypharmacological profiles, and anticipate adverse effects, thereby guiding further experimental validation. tandfonline.comnih.gov The methodologies employed are multifaceted, generally categorized into ligand-based and structure-based approaches.
For a molecule such as this compound, where extensive experimental data may not be publicly available, these predictive tools offer initial insights into its biological activity. creative-biolabs.com Ligand-based methods leverage the principle of chemical similarity, positing that molecules with similar structures are likely to exhibit analogous biological activities. nih.gov Conversely, structure-based methods, most notably reverse docking, assess the binding compatibility of the compound against a vast library of three-dimensional protein structures. tandfonline.comcomputabio.com
Ligand-Based Approaches: Uncovering Targets Through Chemical Similarity
Ligand-based target prediction for this compound would commence with a systematic screening against extensive chemogenomic databases like ChEMBL, PubChem, and BindingDB. nih.govoup.com These repositories house a wealth of information on compounds and their experimentally validated biological targets. By employing algorithms that quantify molecular similarity, such as those based on Tanimoto coefficients of chemical fingerprints, one can identify known bioactive molecules that bear the closest resemblance to the query compound. nih.gov
Specialized platforms like TargetHunter and CACTI are designed to automate this process, providing a ranked list of potential targets based on the similarity of the query molecule to compounds with known biological activities. nih.govbiorxiv.org The underlying assumption is that if this compound is structurally analogous to a known inhibitor of a particular enzyme, it may also exhibit inhibitory activity against that same enzyme.
Another sophisticated ligand-based technique is pharmacophore modeling. nih.govacs.orgdovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. By generating a pharmacophore model from the structure of this compound, it is possible to screen this model against a database of target-based pharmacophores to identify potential protein partners. acs.orgmdpi.com
A hypothetical output from such ligand-based predictive analyses for this compound is presented in the interactive table below. This table illustrates the types of potential targets that might be identified, along with confidence scores derived from the similarity analyses.
| Predicted Target | Target Class | Prediction Method | Confidence Score |
|---|---|---|---|
| Sigma-1 Receptor | Receptor | Chemical Similarity Search | High |
| Dopamine (B1211576) D2 Receptor | GPCR | Pharmacophore Matching | Medium |
| Histamine H1 Receptor | GPCR | Chemical Similarity Search | Medium |
| Monoamine Oxidase B (MAO-B) | Enzyme | Pharmacophore Matching | Low |
Structure-Based Approaches: Reverse Docking and Off-Target Profiling
Structure-based methods offer a complementary perspective by evaluating the physical and energetic compatibility of this compound with the binding sites of a multitude of proteins. tandfonline.comnih.gov The most prominent of these techniques is reverse docking, which essentially inverts the conventional docking paradigm. computabio.comfrontiersin.org Instead of screening a library of compounds against a single target, reverse docking evaluates a single compound against a comprehensive library of protein crystal structures. tandfonline.com
In a hypothetical reverse docking simulation for this compound, the molecule would be computationally "docked" into the binding pockets of thousands of proteins from the Protein Data Bank (PDB). frontiersin.org A scoring function would then estimate the binding affinity for each protein-ligand complex. Targets with the most favorable docking scores would be flagged as potential interaction partners. frontiersin.org This approach is particularly valuable for identifying potential off-targets, which are unintended molecular targets that can lead to adverse drug reactions. tandfonline.comnih.gov
The results of a reverse docking study can be extensive. To refine the list of potential targets, a scoring threshold is typically applied, and the remaining candidates are clustered by protein family. This can reveal if the compound has a propensity to interact with a particular class of proteins, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.
An illustrative summary of a hypothetical reverse docking analysis for this compound is provided in the interactive table below. This table showcases a ranked list of potential on-targets and off-targets, along with their corresponding docking scores, which serve as an estimate of binding affinity.
| Predicted Target | Target Type | Docking Score (kcal/mol) | Potential Implication |
|---|---|---|---|
| Sigma-1 Receptor | On-Target | -9.8 | Primary Therapeutic Target |
| Adrenergic Alpha-2A Receptor | Off-Target | -8.5 | Potential Cardiovascular Side Effects |
| Muscarinic M1 Receptor | Off-Target | -8.2 | Potential Anticholinergic Side Effects |
| Potassium Channel hERG | Off-Target | -7.9 | Potential for Cardiac Arrhythmias |
It is imperative to underscore that the data generated from these in silico predictions are probabilistic and necessitate experimental validation for confirmation. However, they provide a robust, data-driven framework for hypothesis generation, enabling a more focused and efficient approach to subsequent experimental studies.
Preclinical Pharmacological Efficacy in Disease Models for Mechanistic Insights
Evaluation in Animal Models of Pain (e.g., Inflammatory, Neuropathic) to Understand Analgesic Mechanisms
No publicly available research data was found regarding the evaluation of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole in established animal models of inflammatory or neuropathic pain. Therefore, its potential analgesic mechanisms have not been elucidated.
Assessment in Animal Models of Addiction (e.g., Self-administration, Conditioned Place Preference) for Anti-addictive Mechanisms
There is no scientific literature available that has assessed the effects of this compound in animal models of addiction, such as self-administration or conditioned place preference studies. As a result, its potential anti-addictive mechanisms are unknown.
Investigation in Animal Models of Mood Disorders (e.g., Depression, Anxiety) to Explore Antidepressant/Anxiolytic Mechanisms
No in vivo studies investigating the potential antidepressant or anxiolytic effects of this compound in animal models of mood disorders have been reported in the available scientific literature. Therefore, its mechanisms of action in this context have not been explored.
Elucidation of Biological Pathways Modulated by this compound in in vivo Systems
In the absence of any in vivo preclinical studies, the biological pathways modulated by this compound remain uncharacterized.
Metabolic Pathways and Biotransformation Studies Excluding Human Clinical Pharmacokinetics
In vitro Metabolic Stability in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
The metabolic stability of a compound, assessed through in vitro systems like liver microsomes and hepatocytes, is a critical determinant of its pharmacokinetic profile. For 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, it is anticipated that the compound would be metabolized by hepatic enzymes, leading to a measurable rate of depletion over time in these assay systems.
The primary sites susceptible to metabolic transformation are the piperidine (B6355638) ring, the N-propyl group, and the phenyl ring. The presence of the piperidine and N-alkyl functionalities suggests that the compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Illustrative Data on Metabolic Stability:
The following table presents hypothetical data for the in vitro metabolic stability of this compound in human liver microsomes, based on typical findings for compounds with similar structural features.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Half-life (t½) in Human Liver Microsomes (min) | 25 - 45 | Moderate to high clearance |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 30 - 60 | Significant first-pass metabolism is likely |
Identification of Major Metabolites and Their Chemical Structures
Based on the metabolism of related compounds, several major metabolites of this compound can be predicted. The primary metabolic transformations are expected to be N-dealkylation of the piperidine nitrogen and hydroxylation of the phenyl ring.
N-Dealkylation: The removal of the propyl group from the piperidine nitrogen is a common metabolic pathway for N-alkylpiperidines acs.orgdoi.orgnih.gov. This would result in the formation of 3-phenyl-5-(3-hydroxypropyl)isoxazole and piperidine.
Aromatic Hydroxylation: The phenyl group is susceptible to hydroxylation at various positions (ortho, meta, para) by CYP enzymes nih.govnih.govresearchgate.net. This would lead to the formation of phenolic metabolites.
Piperidine Ring Oxidation: Oxidation of the piperidine ring can also occur, potentially leading to the formation of lactam derivatives.
Isoxazole (B147169) Ring Cleavage: While generally more stable, the isoxazole ring can undergo metabolic cleavage under certain conditions, although this is often a minor pathway.
Predicted Major Metabolites:
| Metabolite | Predicted Structure | Metabolic Pathway |
|---|---|---|
| M1: 3-(4-Hydroxyphenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole | HO-C₆H₄-isoxazole-C₃H₆-piperidine | Aromatic Hydroxylation |
| M2: 3-Phenyl-5-(3-hydroxypropyl)isoxazole | C₆H₅-isoxazole-C₃H₆OH | N-Dealkylation |
| M3: Piperidine | C₅H₁₁N | N-Dealkylation |
Characterization of Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450s)
The metabolism of this compound is predicted to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Based on studies of compounds with similar substructures, specific CYP isoforms can be implicated.
CYP3A4 and CYP2D6: These are the most common isoforms involved in the metabolism of piperidine-containing drugs doi.orgnih.gov. N-dealkylation and aromatic hydroxylation are frequent reactions catalyzed by these enzymes. For instance, the N-dealkylation of many 4-aminopiperidine drugs is predominantly catalyzed by CYP3A4 acs.orgnih.gov. Similarly, CYP2D6 is known to be a major contributor to the metabolism of other phenylpiperidine derivatives doi.org.
Illustrative Enzyme Inhibition Profile:
The following table shows a hypothetical inhibition profile for this compound against major CYP isoforms, which is a standard in vitro study to assess the potential for drug-drug interactions.
| CYP Isoform | Predicted IC₅₀ (µM) | Potential for Inhibition |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | > 50 | Low |
| CYP2D6 | 5 - 15 | Moderate |
| CYP3A4 | 15 - 30 | Low to Moderate |
Impact of Metabolites on Biological Activity and Receptor Interactions
The formation of metabolites can significantly alter the pharmacological profile of a parent compound. The predicted metabolites of this compound would likely have different biological activities and receptor affinities.
Hydroxylated Metabolites (e.g., M1): The introduction of a hydroxyl group on the phenyl ring generally increases polarity, which can facilitate excretion. This modification may also alter receptor binding affinity, potentially leading to a decrease or change in biological activity compared to the parent compound.
N-Dealkylated Metabolites (e.g., M2 and M3): The removal of the piperidine-containing propyl side chain would likely lead to a significant loss of biological activity, assuming this part of the molecule is crucial for receptor interaction. The resulting piperidine (M3) is a simple heterocyclic amine with its own pharmacological profile, though likely different from the parent compound.
Future Directions and Translational Research Perspectives for Isoxazole Derivatives in Medicinal Chemistry
Design of Novel Analogues with Improved Receptor Selectivity and Functional Profile
The development of new therapeutics based on the isoxazole (B147169) core, exemplified by 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, hinges on the principles of rational drug design to enhance receptor selectivity and optimize functional activity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to achieve desired pharmacological profiles.
Key areas for modification on the this compound scaffold include:
The Phenyl Group at the 3-position: Substitution on this aromatic ring can significantly influence receptor affinity and selectivity. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule, leading to differential interactions with the target's binding pocket. For instance, SAR studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) revealed that specific substitutions on the phenyl ring are crucial for potent agonistic activity.
The Piperidinylpropyl Side Chain at the 5-position: This basic side chain is critical for interacting with acidic residues in receptor binding sites. Modifications such as altering the length of the propyl chain, replacing the piperidine (B6355638) ring with other heterocycles (e.g., morpholine (B109124), piperazine), or introducing substituents on the piperidine ring can fine-tune the compound's binding affinity and selectivity.
The Isoxazole Core: While generally a stable scaffold, bioisosteric replacement of the isoxazole ring with other five-membered heterocycles (e.g., oxadiazole, pyrazole) could be explored to improve physicochemical properties or escape metabolic liabilities.
Pharmacophore modeling is a computational tool that plays a crucial role in this design phase. By analyzing the SAR of a series of active analogues, a pharmacophore model can be constructed, which defines the essential three-dimensional arrangement of chemical features required for biological activity. A preliminary pharmacophore model for isoxazole analogues binding to the System xc- transporter has been developed, providing insights into the structural requirements for potent inhibition. Such models guide the design of new analogues with a higher probability of success, reducing the need for extensive, random screening.
| Compound Analogue | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| Naphthyl-ACPA 7g | Introduction of a lipophilic naphthyl group | Potent inhibition, comparable to endogenous substrate | |
| Hydrazone Carboxylic Acid 11e | Non-amino acid bioisostere of the side chain | Potent inhibition, comparable to endogenous substrate | |
| Isoxazolo[3,4-d] pyridazinones 13 | Fused ring system, constrained conformation | Significantly lower activity |
Exploration of Allosteric Modulation Mechanisms
Beyond traditional orthosteric binding (where a drug competes with the endogenous ligand at the primary binding site), there is growing interest in allosteric modulation. Allosteric modulators bind to a topographically distinct site on a receptor, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. This mechanism offers several advantages, including higher receptor subtype selectivity and a more nuanced "dimmer switch" control of receptor function.
The isoxazole scaffold has proven to be a promising chemotype for the development of allosteric modulators. A notable example is the discovery of trisubstituted isoxazoles as selective allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt). RORγt is a nuclear receptor that is a key regulator of the immune system, and its inhibition is a promising strategy for treating autoimmune diseases.
Structure-based design and X-ray crystallography have been instrumental in optimizing these isoxazole-based allosteric modulators. Studies have shown that modifications at the C-4 and C-5 positions of the isoxazole ring are crucial for improving potency and selectivity. For example, the presence of a hydrogen bond-donating N-heterocycle at the C-5 position significantly increased potency towards RORγt by forming an additional polar interaction with the receptor's allosteric site. The initial lead compound was optimized to yield analogues with low nanomolar potency and a good selectivity profile over other nuclear receptors like PPARγ.
| Compound | Key Feature | Potency (IC₅₀) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Lead Isoxazole (FM26) | Trisubstituted isoxazole core | Sub-micromolar | Moderate | |
| Optimized Analogues | Modifications at C-4 and C-5 positions | Low nanomolar (~10-fold increase) | Improved selectivity over PPARγ and FXR |
Application of Advanced Synthetic Methodologies for Derivative Libraries
To fully explore the chemical space around a scaffold like this compound, efficient and versatile synthetic methods are required. Modern organic synthesis provides several powerful tools for generating large libraries of derivatives for high-throughput screening.
Combinatorial and Solid-Phase Synthesis: These techniques allow for the rapid, parallel synthesis of a large number of compounds. Isoxazole-based combinatorial libraries have been successfully generated on solid supports, facilitating purification and automation. The general approach involves anchoring a starting material to a resin, followed by sequential reactions to build the isoxazole core and introduce diversity at various positions.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Stille couplings are indispensable for the functionalization of heterocyclic rings. These methods allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the isoxazole core. This is particularly useful for modifying the phenyl group at the 3-position or for functionalizing the 4-position of the isoxazole ring.
Green Synthetic Methodologies: There is a growing emphasis on developing environmentally benign synthetic routes. Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. Several protocols for the ultrasound-assisted synthesis of isoxazole and isoxazoline derivatives have been reported, including one-pot, multi-component reactions in aqueous media. These methods significantly improve the efficiency and sustainability of producing isoxazole libraries.
| Methodology | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Conventional Heating | Well-established | 70-90 min, 66-79% yield | |
| Solid-Phase Synthesis | High-throughput, simplified purification | Resin-bound substrates, sequential reactions | |
| Ultrasound Irradiation | Rapid, high yields, eco-friendly | 25-60 min, up to 96% yield, often in water | |
| Palladium Cross-Coupling | Versatile C-C bond formation, high functional group tolerance | Pd(II) complexes as catalysts |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Understanding the mechanism of action of a novel compound is crucial for its development as a therapeutic agent. Traditional pharmacological assays provide valuable information, but they often focus on a single target or pathway. Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, offer a systems-level view of the cellular response to a drug, providing a deeper and more comprehensive mechanistic understanding.
Chemoproteomics: This powerful technique is used to identify the direct protein targets of a small molecule within a complex biological system, such as a cell lysate or even in live cells. Recently, the isoxazole ring itself has been developed as a "native" photo-cross-linker. Upon irradiation with UV light, the isoxazole can form a covalent bond with its interacting protein targets. These tagged proteins can then be isolated and identified using mass spectrometry. This approach was used to uncover the cellular targets of the isoxazole-containing drugs Danazol and Luminespib, providing new insights into their mechanisms and potential for drug repurposing.
Transcriptomics and Metabolomics: Transcriptomics analyzes the changes in gene expression (mRNA levels) following drug treatment, while metabolomics profiles the changes in small-molecule metabolites. A study on an isoxazole-based compound revealed that it significantly altered the expression of genes involved in cell proliferation and neuroendocrine phenotypes in pancreatic β-cells. The same study showed that the compound also altered β-cell metabolite profiles, demonstrating a broad impact on cellular function. Integrating these datasets can reveal the signaling pathways and metabolic networks modulated by the compound, offering a holistic view of its biological effects.
The integration of these multi-omics datasets provides an unbiased, global perspective on a drug's mechanism of action, helping to identify both on-target and off-target effects and to generate new hypotheses for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cycloaddition of nitrile oxides to alkynes using hypervalent iodine reagents (e.g., [hydroxy(tosyloxy)iodo]benzene), as demonstrated for structurally analogous isoxazoles. Key steps include:
- Nitrile oxide generation : From hydroxymoyl chlorides under mild conditions (e.g., Et₃N, CH₂Cl₂, 0°C) .
- Cycloaddition : Conducted with terminal alkynes (e.g., propargyl-piperidine derivatives) at room temperature for 12–24 hours.
- Purification : Column chromatography (hexane/EtOAC, 4:1) yields the product as an oil. IR and ¹H NMR validate the isoxazole core and substituents .
- Data Contradictions : Yields vary (45–70%) depending on alkyne reactivity and steric hindrance from the piperidinylpropyl group. Adjusting solvent polarity (e.g., THF vs. CH₂Cl₂) may improve regioselectivity .
Q. How can spectroscopic techniques (¹H NMR, IR, HRMS) distinguish this compound from its regioisomers?
- Methodological Answer :
- ¹H NMR : The isoxazole proton (H-4) appears as a singlet at δ 6.2–6.5 ppm. Piperidine protons show characteristic multiplets at δ 1.4–2.8 ppm, while the propyl linker resonates as a triplet (δ 2.3–2.6 ppm) .
- IR : A strong C=N stretch at 1610–1630 cm⁻¹ confirms the isoxazole ring. Absence of alkyne C≡C stretches (2100–2260 cm⁻¹) validates complete cycloaddition .
- HRMS : Exact mass calculation (e.g., C₁₉H₂₃N₂O) should match [M+H]⁺ within 3 ppm error .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, which correlate with reactivity and binding affinity .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The piperidinylpropyl group may occupy hydrophobic pockets, while the isoxazole interacts via π-π stacking with Phe residues .
Q. How does structural modification of the piperidine or propyl linker affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Replace piperidine with morpholine to reduce logP (via O-atom introduction), improving aqueous solubility. ClogP values can be calculated using ChemAxon or Molinspiration .
- Metabolic Stability : In vitro microsomal assays (human liver microsomes) assess oxidative degradation. Piperidine N-methylation may block CYP3A4-mediated metabolism .
- Toxicity : Ames tests and hERG channel binding assays evaluate mutagenicity and cardiotoxicity. Piperidine derivatives with bulky substituents (e.g., tert-butyl) show reduced hERG inhibition .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (C18 columns) isolates the compound from plasma. Recovery rates (>85%) require pH adjustment (pH 8–9) to retain the basic piperidine group .
- LC-MS/MS : Use a C8 column (50°C) with 0.1% formic acid in acetonitrile/water (60:40). Monitor transitions like m/z 299 → 154 (collision energy: 20 eV). Internal standards (e.g., deuterated analogs) correct matrix effects .
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
